molecular formula C23H20N4O4S B11210678 methyl 3-[({[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate

methyl 3-[({[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11210678
M. Wt: 448.5 g/mol
InChI Key: UAADDECKNAVMOH-UHFFFAOYSA-N
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Description

METHYL 3-(2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core, a methoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include various acids, bases, and solvents, with reaction conditions carefully controlled to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Advanced techniques like continuous flow synthesis and automated reactors may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s reactivity or stability .

Scientific Research Applications

METHYL 3-(2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-(2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[({[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE
  • METHYL 4-[(3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE
  • METHYL 4-[(3-(4-ETHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE .

Uniqueness

The uniqueness of METHYL 3-(2-{[7-(4-METHOXYPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE lies in its specific structural features, such as the combination of the pyrrolopyrimidine core with the methoxyphenyl group and the benzoate ester. These features confer unique properties, such as enhanced binding affinity to molecular targets and specific reactivity patterns, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 3-[[2-[[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C23H20N4O4S/c1-30-17-8-6-14(7-9-17)18-11-24-21-20(18)25-13-26-22(21)32-12-19(28)27-16-5-3-4-15(10-16)23(29)31-2/h3-11,13,24H,12H2,1-2H3,(H,27,28)

InChI Key

UAADDECKNAVMOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC3=C2N=CN=C3SCC(=O)NC4=CC=CC(=C4)C(=O)OC

Origin of Product

United States

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